2-Isobutoxyquinoline-4-carboxylic acid
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Overview
Description
2-Isobutoxyquinoline-4-carboxylic acid is a quinoline derivative with a unique structure that includes an isobutoxy group at the second position and a carboxylic acid group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method provides a high yield of quinoline-2,4-dicarboxylic acids, which can be further modified to introduce the isobutoxy group.
Industrial Production Methods: Industrial production of quinoline derivatives often involves the Skraup synthesis, which uses aniline, glycerol, and an acid medium (such as sulfuric acid) along with an oxidizing agent . This method can be adapted to produce this compound by introducing the appropriate substituents during the reaction process.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the quinoline ring.
Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can have different functional groups and biological activities.
Scientific Research Applications
2-Isobutoxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Isobutoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer therapies.
Comparison with Similar Compounds
- 2-Isobutylquinoline-4-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
Comparison: 2-Isobutoxyquinoline-4-carboxylic acid is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and biological activity compared to other quinoline-4-carboxylic acid derivatives. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-(2-methylpropoxy)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)8-18-13-7-11(14(16)17)10-5-3-4-6-12(10)15-13/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDSJXTCVATFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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